molecular formula C13H13NO3 B067608 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione CAS No. 181827-91-8

1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione

Cat. No. B067608
M. Wt: 231.25 g/mol
InChI Key: KRMYZQQKQXGAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione, also known as rosmarinic acid, is a natural polyphenolic compound found in various plants, including rosemary, basil, and sage. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. In

Mechanism Of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. For example, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.

Biochemical And Physiological Effects

Rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Rosmarinic acid has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Rosmarinic acid has several advantages for lab experiments, including its availability from natural sources, low toxicity, and stability. It can be easily synthesized or extracted from plant materials, making it a cost-effective option for research. However, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid has some limitations, including its low solubility in water and its susceptibility to degradation under certain conditions. These limitations may affect its bioavailability and efficacy in vivo.

Future Directions

For research include investigating the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid, exploring its effects on different disease models, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.

Synthesis Methods

Rosmarinic acid can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid from plant materials using solvents, such as ethanol or methanol. Chemical synthesis involves the reaction of 3,4-dihydroxyphenyl lactic acid with acetyl chloride in the presence of a catalyst. Biotransformation involves the use of microorganisms, such as fungi or bacteria, to convert precursor compounds into 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.

Scientific Research Applications

Rosmarinic acid has been extensively studied for its potential therapeutic properties in various fields, including medicine, pharmacology, and food science. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Rosmarinic acid has been found to have antimicrobial effects against various bacteria, fungi, and viruses. Additionally, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.

properties

CAS RN

181827-91-8

Product Name

1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,8-9H,6-7H2,1H3

InChI Key

KRMYZQQKQXGAAJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O

synonyms

N-(2-(4-Methoxyphenyl)ethenyl)-pyrrolidin-2,5-dione

Origin of Product

United States

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